1-(2-(4-Toluenesulphonyl)acetyl)-4-phenylsemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

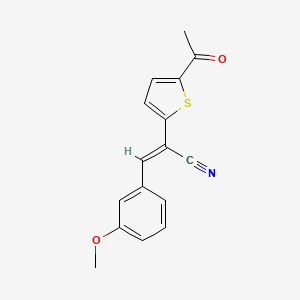

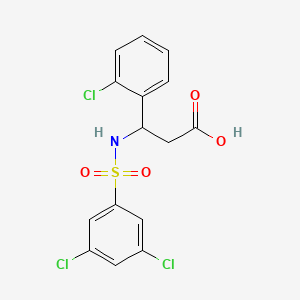

The compound “1-(2-(4-Toluenesulfonyl)acetyl)-4-phenylsemicarbazide” is a complex organic molecule. It contains a toluenesulfonyl group, an acetyl group, and a phenylsemicarbazide group. The toluenesulfonyl group is a sulfonyl group attached to a toluene, which is a benzene ring with a methyl group . The acetyl group is a functional group derived from acetic acid, and the phenylsemicarbazide group is a derivative of semicarbazide with a phenyl group attached.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the toluenesulfonyl group, the acetyl group, and the phenylsemicarbazide group. The exact synthesis process would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The toluenesulfonyl and acetyl groups are likely to be attached to the nitrogen atom of the semicarbazide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The toluenesulfonyl group is a good leaving group, so it could be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the toluenesulfonyl group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The compound is involved in the synthesis of various heterocyclic compounds with potential antimicrobial activities. For instance, its derivatives have been synthesized and evaluated against Gram-positive, Gram-negative bacteria, and fungi, showing moderate to potent antimicrobial activity. This research suggests its utility in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Catalytic Applications in Organic Synthesis

This compound has shown utility in one-pot reductive coupling reactions involving acetyl naphthalene derivatives, tosylhydrazide, and arylboronic acids, leading to the synthesis of substituted naphthalenes. Solvent choice significantly impacts the yield of these reactions, highlighting its role in facilitating efficient organic transformations (Shen et al., 2017).

Structural and Spectral Studies

Thiosemicarbazide derivatives have been studied for their structural and spectral properties, providing insights into their chemical behavior and potential applications in material science and molecular engineering. X-ray crystallographic studies have been employed to elucidate their molecular structures (Lima et al., 2002).

Antimalarial Agent Development

Efforts to develop new antimalarial agents have explored derivatives of this compound. Modifications to enhance activity against Plasmodium species while managing toxicity have been a focus, indicating its potential in contributing to antimalarial drug development (Klayman et al., 1983).

Metal Complexes and Coordination Chemistry

Research into the coordination chemistry of thiosemicarbazide derivatives has revealed interesting properties of metal complexes, including their geometrical structures and electronic properties. Such studies have implications for materials science, catalysis, and the design of metal-organic frameworks (Blanchard et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-12-7-9-14(10-8-12)24(22,23)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNPGGRIALYWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Toluenesulphonyl)acetyl)-4-phenylsemicarbazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)

![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)

![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)